N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide: is a heterocyclic compound that contains a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thienyl-substituted hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The cycloheptyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thienyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced or ring-opened products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or stability. It can also serve as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate
- N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-thioamide
- N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-sulfonamide
Uniqueness: N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cycloheptyl group and the thienyl ring provides unique steric and electronic properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-cycloheptyl-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-13(15-10-6-3-1-2-4-7-10)14-16-12(17-19-14)11-8-5-9-20-11/h5,8-10H,1-4,6-7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUFXYMHWQWYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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